REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][O:4][CH3:5].[C:6](Cl)(=[O:8])C.[OH:10][C:11]1[CH:18]=C(O)[CH:16]=[C:15]([OH:20])[C:12]=1[CH:13]=[O:14].[CH3:21]CN(C(C)C)C(C)C>ClCCl.[Br-].[Zn+2].[Br-]>[OH:20][C:15]1[CH:16]=[C:1]([O:2][CH2:3][O:4][CH3:5])[CH:18]=[C:11]([O:10][CH2:21][O:8][CH3:6])[C:12]=1[CH:13]=[O:14] |f:5.6.7|
|
Name
|
|
Quantity
|
26.4 mL
|
Type
|
reactant
|
Smiles
|
COCOC
|
Name
|
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C(=CC(=C1)O)O
|
Name
|
|
Quantity
|
83.2 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Zn+2].[Br-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The cloudy solution was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 10° C.
|
Type
|
CUSTOM
|
Details
|
3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WASH
|
Details
|
after washing with NH4Cl saturated solution (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent and filtration over a small pad of silica gel eluting with cyclohexane/ethyl acetate 9/1
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C(=CC(=C1)OCOC)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |